
6-Methyl-20-oxopregn-5-en-3-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-20-oxopregn-5-en-3-yl acetate is a synthetic steroidal compound It is structurally related to pregnane derivatives and is characterized by the presence of an acetate group at the 3-position and a methyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-20-oxopregn-5-en-3-yl acetate typically involves the acetylation of the corresponding hydroxylated steroid. One common method is the reaction of 6-Methyl-20-oxopregn-5-en-3-ol with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods allow for better control over reaction conditions and can improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
6-Methyl-20-oxopregn-5-en-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized steroids.
科学的研究の応用
6-Methyl-20-oxopregn-5-en-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a modulator of steroid hormone receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent or in hormone replacement therapy.
Industry: It is used in the production of pharmaceuticals and as a precursor for the synthesis of other bioactive molecules.
作用機序
The mechanism of action of 6-Methyl-20-oxopregn-5-en-3-yl acetate involves its interaction with steroid hormone receptors. The compound can bind to these receptors, modulating their activity and influencing gene expression. This can lead to various physiological effects, depending on the specific receptor and tissue involved. The pathways affected by this compound include those related to inflammation, metabolism, and cell proliferation.
類似化合物との比較
6-Methyl-20-oxopregn-5-en-3-yl acetate can be compared to other similar compounds, such as:
- 3-Hydroxy-6-methyl-16-methylene-20-oxopregn-5-en-17-yl acetate
- 17-(Acetyloxy)-6-methyl-16-methylene-20-oxopregn-5-en-3-yl acetate
- 20-Oxopregn-5-en-3-yl acetate
These compounds share structural similarities but differ in the position and nature of functional groups. The unique arrangement of these groups in this compound contributes to its distinct chemical properties and biological activities.
特性
CAS番号 |
6222-82-8 |
|---|---|
分子式 |
C24H36O3 |
分子量 |
372.5 g/mol |
IUPAC名 |
(17-acetyl-6,10,13-trimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate |
InChI |
InChI=1S/C24H36O3/c1-14-12-18-20-7-6-19(15(2)25)23(20,4)11-9-21(18)24(5)10-8-17(13-22(14)24)27-16(3)26/h17-21H,6-13H2,1-5H3 |
InChIキー |
GMILDXZMQHJWRG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CC(CCC2(C3CCC4(C(C3C1)CCC4C(=O)C)C)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


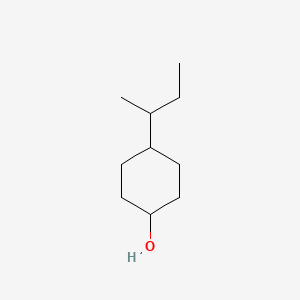
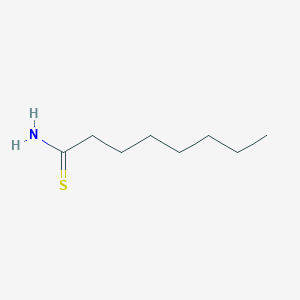

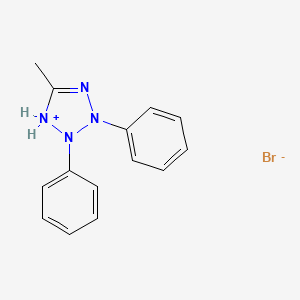
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)

![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
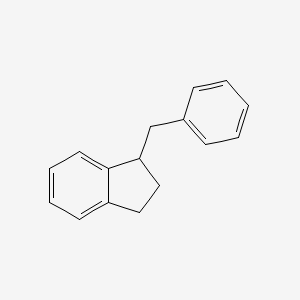
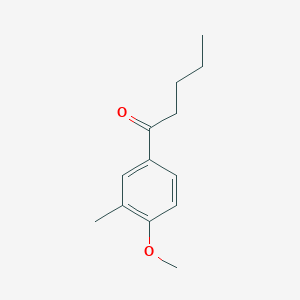

![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
